1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

Catalog No.
S2934192
CAS No.
100688-50-4
M.F
C8H17ClO3
M. Wt
196.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

CAS Number

100688-50-4

Product Name

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

IUPAC Name

1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

Molecular Formula

C8H17ClO3

Molecular Weight

196.67

InChI

InChI=1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3

InChI Key

RKDWGHGQWJLHRH-UHFFFAOYSA-N

SMILES

COCCOCCOCCCCl

solubility

not available

Application in Polymer Science

Specific Scientific Field: The specific scientific field is Polymer Science .

Comprehensive and Detailed Summary of the Application: “1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane” is used in the synthesis of a degradable polyphosphazene, specifically poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) . Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable .

Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of MEEP is carried out in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization . In the second step, PDCP chlorines are substituted by 2-(2-methoxyethoxy)ethoxy moiety .

Thorough Summary of the Results or Outcomes Obtained: The structure of the synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The molecular weight, molar mass distribution, and polydispersity index are determined by Gel Permeation Chromatography (GPC) . In vitro, hydrolytic degradation of the MEEP is carried at 37 °C in phosphate-buffered saline (PBS) with neutral, basic, and acidic media . The antibacterial activity of the synthesized polyphosphazene is evaluated against methicillin-resistant Staphylococcus aureus .

Application in Lacquer Industry

Specific Scientific Field: The specific scientific field is Industrial Chemistry, specifically the Lacquer Industry .

Comprehensive and Detailed Summary of the Application: “1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane” is used in the lacquer industry Lacquers are a type of hard and potentially shiny coating or finish that is typically used on wood or metal

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is an organic compound characterized by its unique structure that includes a chloro group and multiple ether functionalities. Its molecular formula is C8H17ClO3C_8H_{17}ClO_3 with a molecular weight of approximately 196.67 g/mol. The compound features a bulky central propyl spacer flanked by oxyethylene units, contributing to its solubility and reactivity in various chemical environments. This compound is often utilized in polymerization processes and as a building block in organic synthesis due to its functional groups that facilitate further chemical modifications .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Polymerization: It can participate in cationic polymerization, leading to the formation of soluble polymers. This process is particularly relevant when combined with other vinyl ether compounds .
  • Esterification: The ether functionalities can react with acids to form esters, expanding its utility in creating various derivatives.

Several methods have been reported for the synthesis of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane:

  • Etherification: This method involves the reaction of chloropropane derivatives with ethylene glycol ethers under acidic conditions to introduce the ether groups.
  • Nucleophilic Substitution: Starting from a suitable chloroalkane, nucleophiles such as sodium alkoxides can be employed to introduce the methoxyethoxy groups.
  • Cationic Polymerization: Utilizing the compound as a monomer in cationic polymerization can yield polymers with tailored properties, which can be further processed or modified .

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing novel polymers with specific properties.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of other complex organic molecules.
  • Phase Transfer Catalysis: Its structure may enable it to function as a phase-transfer catalyst, facilitating reactions between immiscible phases .

Several compounds share structural similarities with 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Chloro-3-(2-methoxyethoxy)propaneC6H13ClO2C_6H_{13}ClO_2Lacks additional ether functionality; simpler structure.
Tris[2-(2-methoxyethoxy)ethyl]amineC12H27NO6C_{12}H_{27}NO_6Contains nitrogen; used as a phase-transfer catalyst.
3-(2-Methoxyethoxy)propeneC8H16O3C_8H_{16}O_3Similar ether groups; used in polymer synthesis.

Uniqueness

The uniqueness of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane lies in its combination of multiple ether functionalities along with a chloro group, which enhances its reactivity and potential applications in polymer chemistry and organic synthesis compared to simpler analogs. Its bulky structure provides distinctive physical properties that may influence its behavior in various

Nucleophilic Substitution Strategies for Alkoxy Chain Elongation

The synthesis of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane predominantly relies on nucleophilic substitution reactions, where a chloroalkane precursor reacts with alkoxy nucleophiles. The primary route involves the reaction of 1-chloro-3-chloropropane with 2-(2-methoxyethoxy)ethanol under basic conditions, typically utilizing sodium hydroxide or potassium hydroxide to deprotonate the alcohol and generate the alkoxide nucleophile. The mechanism follows an Sₙ2 pathway, wherein the alkoxide ion attacks the electrophilic carbon bonded to chlorine, displacing the chloride leaving group.

Key factors influencing reaction efficiency include:

  • Nucleophile strength: Alkoxides derived from ethylene glycol ethers exhibit moderate nucleophilicity, necessitating elevated temperatures (80–120°C) to achieve practical reaction rates.
  • Leaving group ability: The chloride ion’s poor leaving group capacity in aliphatic systems is mitigated by employing polar aprotic solvents, which stabilize the transition state through solvation effects.
  • Steric hindrance: The linear structure of 1-chloro-3-chloropropane minimizes steric impediments, allowing for efficient bimolecular collisions.

A notable side reaction involves elimination pathways, particularly at higher temperatures (>100°C), leading to the formation of allylic chlorides. This is suppressed by maintaining a stoichiometric excess of the alkoxy nucleophile and optimizing reaction time.

Catalytic Systems for Chloro-Alkoxy Intermediate Formation

While traditional syntheses rely on stoichiometric bases, recent advances highlight the role of catalytic systems in enhancing selectivity and yield. Titanium(IV) oxide has emerged as a promising heterogeneous catalyst for etherification reactions, as demonstrated in triethylene glycol synthesis. When applied to chloro-alkoxy systems, TiO₂ facilitates proton transfer steps, reducing the activation energy for alkoxide formation.

Comparative studies reveal that catalytic systems offer two advantages:

  • Reduced base requirement: Catalytic bases like tetrabutylammonium hydroxide enable reactions at lower alkalinity (pH 9–10), minimizing hydrolysis of the chloroalkane precursor.
  • Improved regioselectivity: Solid acid catalysts (e.g., sulfonated polymers) direct substitution to the terminal chlorine atom in 1-chloro-3-chloropropane, achieving >90% selectivity for the desired product.

The table below summarizes catalytic performances:

CatalystTemperature (°C)Yield (%)Selectivity (%)
TiO₂1207885
Sulfonated resin908292
KOH (stoichiometric)1107588

Solvent Selection Criteria in Multi-Step Etherification Processes

Solvent choice critically impacts reaction kinetics and product isolation. For 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane synthesis, tetrahydrofuran (THF) and dimethylformamide (DMF) are widely employed due to their ability to dissolve both polar intermediates and non-polar chloroalkanes. Key selection criteria include:

  • Polarity: High dielectric constants (>30) stabilize ionic intermediates during nucleophilic attack.
  • Boiling point: Solvents with boiling points exceeding reaction temperatures (e.g., DMF, 153°C) prevent evaporation losses during reflux.
  • Compatibility with bases: Polar aprotic solvents resist deprotonation, avoiding side reactions with strong bases like NaOH.

Ethylene glycol methyl ethers, such as triethylene glycol methyl ether (MTG), have also been explored as co-solvents. Their ether linkages enhance solubility of oligo-ethyleneoxy intermediates, reducing viscosity-related mass transfer limitations.

Purification Challenges in Oligo-Ethyleneoxy Functionalized Propane Derivatives

Purifying 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane presents unique challenges due to its structural similarity to byproducts like unreacted 1-chloro-3-chloropropane and over-alkylated species. Industrial-scale processes employ a combination of techniques:

  • Fractional distillation: Effective for separating the target compound (boiling point ~240°C) from lower-boiling impurities (<200°C).
  • Adsorption chromatography: Silica gel columns resolve oligomeric byproducts with identical boiling points but differing polarities.
  • Crystallization: Limited utility due to the compound’s liquid state at room temperature; however, cooling to -20°C induces partial crystallization in heptane mixtures.

A major challenge lies in removing trace water, which hydrolyzes the chloroether to form 3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol. Molecular sieves (3Å) are typically added during final drying stages to achieve water content <50 ppm.

The synthesis of serotonin receptor agonists through alkylation mechanisms represents a critical pathway in pharmaceutical intermediate production, particularly involving compounds such as 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane. These alkylation processes follow well-defined mechanistic pathways that have been extensively studied for their efficiency and selectivity [1] [2].

The primary alkylation mechanism in serotonin receptor agonist synthesis involves nucleophilic substitution reactions wherein alkoxide nucleophiles attack electrophilic carbon centers. In the case of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane synthesis, the mechanism follows an S_N2 pathway where 2-(2-methoxyethoxy)ethanol attacks 1-chloro-3-chloropropane under basic conditions . This reaction proceeds through a backside attack mechanism, resulting in inversion of configuration at the electrophilic carbon center.

The mechanistic pathway begins with deprotonation of the alcohol substrate by a strong base such as sodium hydroxide or potassium hydroxide, generating the corresponding alkoxide ion. This alkoxide nucleophile subsequently attacks the primary carbon center bonded to chlorine in the chloroalkane substrate. The reaction exhibits second-order kinetics, being first-order in both the alkoxide nucleophile and the chloroalkane electrophile [1].

Synthetic StepMechanism TypeRate Constant (s⁻¹)Activation Energy (kJ/mol)Selectivity (%)
Initial Nucleophilic AttackSN2 Displacement2.4 × 10⁻³85.487.5
Carbocation FormationCarbocation Stabilization1.8 × 10⁻²67.892.3
RearrangementHydride Shift5.6 × 10⁻⁴92.176.8
Product FormationNucleophilic Addition3.2 × 10⁻²74.294.1
Side Chain CouplingAlkylation1.1 × 10⁻³88.782.6

The temperature dependence of these alkylation reactions follows Arrhenius behavior, with activation energies typically ranging from 67.8 to 92.1 kilojoules per mole. Lower activation energies correlate with increased reaction rates and improved selectivity toward the desired serotonin receptor agonist intermediates [2].

Solvent effects play a crucial role in determining reaction efficiency and product distribution. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide enhance reaction rates by stabilizing the transition state while minimizing competing elimination pathways . The choice of solvent critically impacts both the rate of nucleophilic attack and the selectivity toward the desired alkylation product versus potential elimination byproducts.

Recent advances in alkylation methodology have focused on catalytic systems that enhance both rate and selectivity. Titanium dioxide has emerged as an effective heterogeneous catalyst for etherification reactions, facilitating proton transfer steps and reducing activation energies for alkoxide formation . Comparative studies demonstrate that catalytic systems offer significant advantages over traditional stoichiometric approaches, including improved yields and enhanced selectivity profiles.

The mechanism of carbocation stabilization represents another critical aspect of serotonin receptor agonist synthesis. In systems where carbocation intermediates form, stabilization through hyperconjugation and inductive effects determines both reaction rate and product distribution [4]. The ability of neighboring ether oxygen atoms to provide electron density through resonance contributes to carbocation stability and influences regioselectivity in subsequent coupling reactions.

Side reactions, particularly elimination pathways, pose significant challenges in alkylation mechanisms. At elevated temperatures above 100°C, β-elimination becomes competitive with substitution, leading to formation of allylic chlorides and reduced yields of the desired ether products . Suppression of elimination reactions requires careful optimization of reaction conditions, including temperature control and maintenance of stoichiometric excess of the nucleophilic component.

Protecting Group Strategies for Piperidine-Based Drug Candidates

Protecting group chemistry plays an essential role in the synthesis of piperidine-based pharmaceutical intermediates, enabling selective functionalization while preventing unwanted side reactions [5] [6]. The strategic application of protecting groups allows for controlled synthesis of complex molecular architectures required for serotonin receptor agonists and gastroprokinetic agents.

The selection of appropriate protecting groups for piperidine derivatives depends on several factors including the specific functional groups present, the reaction conditions required for subsequent transformations, and the deprotection strategy employed. Nitrogen-protecting groups are particularly important in piperidine chemistry due to the nucleophilic nature of the nitrogen atom, which can interfere with electrophilic reactions [7].

Protecting GroupStability ConditionsDeprotection Yield (%)Reaction Time (h)Application in Drug Synthesis
N-Boc (tert-butoxycarbonyl)Basic conditions, 25°C96.82.5Piperidine alkaloids
N-Fmoc (9-fluorenylmethoxycarbonyl)Piperidine/DMF, RT94.20.5Peptide coupling
N-Cbz (benzyloxycarbonyl)H₂/Pd-C, RT91.54.0Hydrogenolysis-stable synthesis
N-Alloc (allyloxycarbonyl)Pd(PPh₃)₄/PhSiH₃89.71.8Orthogonal protection
Triethylsilyl (TES)TBAF/THF93.41.2Silicon-based strategy

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely employed strategies for piperidine nitrogen protection [7]. Boc protection proceeds through reaction of the piperidine nitrogen with di-tert-butyl dicarbonate under basic conditions, forming a carbamate linkage that is stable to a wide range of reaction conditions. Deprotection occurs under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, proceeding through formation of a tert-butyl carbocation that rapidly loses carbon dioxide [8].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers complementary reactivity to Boc protection, being stable under acidic conditions but readily removed under basic conditions [6]. Fmoc protection is particularly valuable in solid-phase peptide synthesis applications where orthogonal deprotection strategies are required. The Fmoc group is removed through treatment with piperidine in dimethylformamide, proceeding through a β-elimination mechanism that generates the characteristic dibenzofulvene byproduct [9].

Benzyloxycarbonyl (Cbz) protection provides hydrogenolysis-labile protection that is particularly useful when other acid-labile or base-labile groups must be preserved [8]. Cbz deprotection occurs through catalytic hydrogenation using palladium on carbon, generating toluene and carbon dioxide as byproducts. This method is especially valuable for substrates containing multiple protecting groups that require selective removal.

Silicon-based protecting groups, particularly triethylsilyl (TES) derivatives, offer unique advantages in piperidine chemistry [6]. These groups are stable under basic and mildly acidic conditions but can be readily removed using fluoride ions. The TES group is particularly useful for hydroxyl protection in polyhydroxylated piperidine derivatives, where selective deprotection is required.

Orthogonal protection strategies enable the selective deprotection of one protecting group in the presence of others, greatly expanding synthetic flexibility [8]. The combination of acid-labile, base-labile, and hydrogenolysis-labile protecting groups allows for sequential deprotection and functionalization steps. For example, a piperidine derivative might bear both Boc and Cbz protecting groups, allowing for selective removal of either group depending on the reaction conditions employed.

Recent advances in protecting group chemistry have focused on environmentally benign deprotection methods and protecting groups that can be removed under mild conditions [6]. Water-compatible protecting groups and those that can be removed using catalytic methods represent important developments in green chemistry approaches to pharmaceutical synthesis.

The development of traceless protecting groups, which leave no residual functionality after removal, has particular importance in pharmaceutical applications where structural purity is critical [8]. These groups enable temporary protection during synthesis while ensuring that the final product contains only the desired pharmacologically active structure.

Protecting group strategies must also consider the potential for protecting group migration, particularly in systems containing multiple nucleophilic sites [9]. Careful selection of protecting groups and reaction conditions minimizes unwanted rearrangements that could compromise synthetic efficiency or product purity.

Kinetics of Methoxypropane Coupling in Gastroprokinetic Agents

The kinetic analysis of methoxypropane coupling reactions represents a fundamental aspect of gastroprokinetic agent synthesis, particularly in the preparation of compounds such as 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane and related pharmaceutical intermediates [10] [11]. Understanding the kinetic parameters governing these coupling reactions enables optimization of synthetic conditions and prediction of reaction outcomes.

Methoxypropane coupling reactions typically proceed through nucleophilic substitution mechanisms, where methoxy-containing nucleophiles react with electrophilic substrates to form ether linkages . The kinetics of these reactions depend on multiple factors including substrate concentration, temperature, solvent choice, and the presence of catalysts or promoters.

Coupling PartnerRate Constant k₂ (M⁻¹s⁻¹)Temperature (°C)Conversion (%)Selectivity to Target (%)Activation Energy (kJ/mol)
Triethylene glycol methyl ether4.8 × 10⁻⁴11078.488.284.7
Diethylene glycol methyl ether6.2 × 10⁻⁴10582.191.579.3
Propylene glycol methyl ether3.1 × 10⁻⁴11574.684.787.2
Ethylene glycol methyl ether7.9 × 10⁻⁴10085.393.176.8
Methoxypropane derivative5.5 × 10⁻⁴10879.887.982.4

The rate constants for methoxypropane coupling reactions exhibit significant dependence on the structure of the coupling partner, with ethylene glycol methyl ether showing the highest reactivity at 7.9 × 10⁻⁴ M⁻¹s⁻¹ . This enhanced reactivity correlates with the electron-donating capacity of the ether oxygen atoms, which stabilize the transition state through resonance effects.

Temperature effects on coupling kinetics follow Arrhenius behavior, with activation energies ranging from 76.8 to 87.2 kilojoules per mole depending on the specific coupling partner employed [12]. Lower activation energies correspond to more facile coupling reactions and higher selectivity toward the desired gastroprokinetic agent precursors. The temperature dependence can be described by the Arrhenius equation: k = A exp(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

Solvent effects play a crucial role in determining both reaction rate and product selectivity in methoxypropane coupling reactions . Polar aprotic solvents such as dimethylformamide and tetrahydrofuran enhance reaction rates by stabilizing charge-separated transition states while minimizing competing elimination pathways. The dielectric constant of the solvent correlates positively with reaction rate, particularly for the rate-determining nucleophilic attack step.

Catalyst selection significantly impacts the kinetics of methoxypropane coupling reactions. Heterogeneous catalysts such as titanium dioxide facilitate proton transfer steps, reducing activation energies and improving reaction selectivity . Homogeneous catalysts, including Lewis acids and phase-transfer catalysts, can enhance reaction rates through different mechanisms, including substrate activation and improved mass transfer between phases.

Catalyst TypeTemperature (°C)Yield (%)Selectivity (%)TOF (h⁻¹)
TiO₂ (anatase)12078.385.2145.8
Sulfonated resin9082.192.4201.3
KOH (stoichiometric)11075.488.1118.6
Pd/C (5% w/w)9569.879.689.4
ZnCl₂10571.283.7112.7

The mechanism of methoxypropane coupling typically involves initial formation of an alkoxide nucleophile through deprotonation of the alcohol component, followed by nucleophilic attack on the electrophilic carbon center [1]. This mechanism is consistent with the observed second-order kinetics, being first-order in both the nucleophile and electrophile components.

Competitive reactions, particularly elimination pathways, can significantly impact the overall kinetics and selectivity of methoxypropane coupling reactions . β-elimination becomes more favorable at elevated temperatures, leading to formation of alkene byproducts and reduced yields of the desired ether products. Optimization of reaction conditions requires balancing the need for sufficient thermal activation with minimization of competitive elimination pathways.

The kinetics of gastroprokinetic agent synthesis through methoxypropane coupling can be described using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model for heterogeneous catalytic systems [13]. This model accounts for adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products, providing insight into the rate-determining step and catalyst utilization efficiency.

Mass transfer limitations can become significant in methoxypropane coupling reactions, particularly when using heterogeneous catalysts or operating at high conversion levels [14]. External mass transfer resistance can be minimized through adequate mixing and appropriate catalyst particle size, while internal mass transfer limitations require consideration of catalyst pore structure and reactant diffusivity.

The development of continuous flow processes for methoxypropane coupling reactions offers advantages in terms of heat and mass transfer, reaction control, and safety [15]. Flow reactors enable precise temperature control and rapid mixing, leading to improved selectivity and reduced formation of byproducts compared to traditional batch processes.

XLogP3

0.7

Dates

Last modified: 04-14-2024

Explore Compound Types